molecular formula C17H16N4O5 B11475973 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 948014-52-6

6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11475973
CAS No.: 948014-52-6
M. Wt: 356.33 g/mol
InChI Key: NDWRACJYBKHJRX-UHFFFAOYSA-N
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Description

6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrano[2,3-c]pyrazole core, and a carbonitrile group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Material Science: The unique structure of the compound makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s benzodioxole moiety and pyrano[2,3-c]pyrazole core play crucial roles in its binding to target proteins and exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:

These compounds share structural similarities but differ in specific functional groups or moieties, which can influence their chemical reactivity and biological activity. The unique combination of the benzodioxole moiety, pyrano[2,3-c]pyrazole core, and carbonitrile group in this compound sets it apart from these similar compounds.

Properties

CAS No.

948014-52-6

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

6-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H16N4O5/c1-7-11-12(9(5-18)16(19)26-17(11)21-20-7)8-4-10(22-2)14-15(13(8)23-3)25-6-24-14/h4,12H,6,19H2,1-3H3,(H,20,21)

InChI Key

NDWRACJYBKHJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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